

Application Note: ^1H NMR Characterization and Assignment of Sodium Propionate- d_5

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Sodium propionate- d_5

CAS No.: 202529-18-8

Cat. No.: B1401490

[Get Quote](#)

Executive Summary

Sodium Propionate- d_5 (

) is a fully deuterated isotopologue of sodium propionate, widely utilized as a metabolic tracer in flux analysis and as an internal standard in quantitative NMR (qNMR) metabolomics. While the ideal ^1H NMR spectrum of a 100% deuterated compound is silent, practical analysis reveals residual proton resonances resulting from incomplete deuteration (isotopomers such as

or

).

This guide provides the definitive assignment of these residual signals, distinguishing them from the non-deuterated (d_0) impurity. It establishes a protocol for distinguishing intrinsic isotope-shifted residual peaks from bulk protonated contaminants, a critical step for validating isotopic purity in drug development and metabolic studies.

Theoretical Background: Deuterium Isotope Effects

To accurately assign **Sodium Propionate-d5**, one must understand how deuterium substitution perturbs the chemical environment of remaining protons.

Chemical Shift Isotope Effect ()

Deuterium is heavier than hydrogen, causing a slight shortening of the C-D bond compared to the C-H bond. This increases the electron density around the carbon, resulting in increased shielding of the remaining nuclei.

- Result: Residual protons in deuterated positions appear upfield (lower ppm) relative to the fully protonated congener.
- Geminal Effect ()
(): A shift of approximately -0.02 ppm per geminal deuterium atom.
- Vicinal Effect ()
(): A smaller upfield shift, typically < -0.01 ppm.

Heteronuclear Coupling ()

Unlike the sharp singlets/triplets of proton-proton coupling (), residual protons couple to the spin-1 deuterium nucleus ().

- Multiplicity Rule:
(), where
() for Deuterium.
- Observation: Residual peaks often appear as broad multiplets or quintets/triplets with small coupling constants (), often requiring high sensitivity or decoupling to resolve clearly.

Experimental Protocol

Materials & Reagents

- Analyte: **Sodium Propionate-d5** (>98 atom % D).
- Solvent: Deuterium Oxide (
, 99.9% D) to minimize solvent suppression artifacts.
- Internal Reference: TSP-d4 (Trimethylsilylpropanoic acid sodium salt) or DSS-d6. Set to 0.00 ppm.
- pH Buffer: Phosphate buffer (100 mM, pH 7.4) is recommended to prevent chemical shift wandering of the carboxylate-adjacent protons.

Sample Preparation[1]

- Weigh 5-10 mg of **Sodium Propionate-d5** into a microcentrifuge tube.
- Dissolve in 600 μ L of buffered
containing 0.5 mM TSP-d4.
- Vortex for 30 seconds to ensure complete dissolution.
- Transfer to a 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz recommended)

- Pulse Sequence:zg30 (standard 1D proton) or zgpr (if water suppression is needed).
- Relaxation Delay (D1): 10 - 20 seconds (Critical for accurate integration of residual signals which may have long T1s).
- Scans (NS): 64 - 128 (Increased scans required to detect trace residual protons).
- Spectral Width: 12 ppm (-2 to 10 ppm).

Chemical Shift Assignment & Results

The assignment distinguishes between the Parent (d0) Propionate (if present as a contaminant) and the Residual (d4/d5) Isotopomers.

Reference Data: Non-Deuterated Sodium Propionate (d0)

- -Methyl ():
): 1.05 ppm (Triplet,
Hz).
- -Methylene ():
): 2.18 ppm (Quartet,
Hz).

Assignment of Sodium Propionate-d5 Residuals

In a high-purity d5 sample, the d0 peaks should be absent. Instead, you will observe the signals from the

and

species.

Table 1: ¹H NMR Assignment of **Sodium Propionate-d5** Residuals

Position	Moiety (Isotopomer)	Chemical Shift (, ppm)	Shift Difference vs d0	Multiplicity (Predicted)	Coupling Origin
(C3)	(Residual Methyl)	1.01 - 1.03	-0.02 to -0.04 ppm	Quintet (1:2:3:2:1)	Coupled to 2 geminal Deuteriums (Hz)
(C2)	(Residual Methylene)	2.14 - 2.16	-0.02 to -0.04 ppm	Triplet (1:1:1)	Coupled to 1 geminal Deuterium (Hz)

Note: The exact chemical shift may vary slightly (± 0.01 ppm) depending on concentration and pH.

Detailed Spectral Analysis

- The -Residual ():
 - Appears slightly upfield of the standard methyl triplet.
 - Appearance: Due to coupling with two spin-1 deuterons, this signal splits into a quintet. The coupling constant is approximately 1.9 - 2.0 Hz.
- The -Residual ():

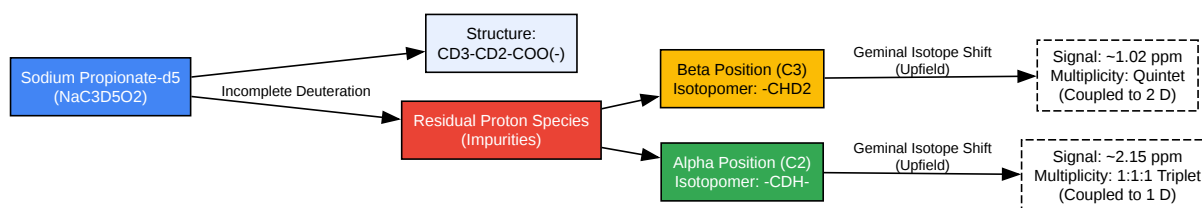
- Appears slightly upfield of the standard methylene quartet.
- Appearance: Coupled to one geminal deuteron, appearing as a broad 1:1:1 triplet.^[1]
Vicinal coupling to the fully deuterated

-group (

) is often too small to resolve clearly, contributing only to line broadening.

Visualization of Assignment Logic

The following diagram illustrates the structural relationship and the origin of the residual signals.



[Click to download full resolution via product page](#)

Figure 1: Logic flow for identifying residual proton signals in **Sodium Propionate-d5**. The signals arise from specific isotopomers (

and

) and are shifted upfield due to the deuterium isotope effect.

Applications & Quality Control Criteria

Purity Assessment

To validate the quality of **Sodium Propionate-d5** reagent:

- Integrate the residual peaks (1.02 ppm and 2.15 ppm).
- Compare against the integral of a known concentration of Internal Standard (TSP).

- Pass Criteria: The molar ratio of residual H to deuterated molecule should be < 2% (for 98% D products).
- Warning: The presence of sharp triplets at 1.05 ppm or quartets at 2.18 ppm indicates contamination with non-deuterated (d0) propionate, not just isotopic residuals.

Metabolomics Internal Standard

When using Na-Propionate-d5 as an internal standard (ISTD):

- Ensure the "silent" regions (1.05 ppm and 2.18 ppm) do not overlap with critical analyte peaks.
- The residual peaks identified above (1.02, 2.15) must be excluded from the binning/integration of endogenous metabolites to avoid false positives.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515. [Link](#)
- Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. *Nucleic Acids Research*, 50(D1), D622–D631. [Link](#)
- Claridge, T. D. W. (2016). *High-Resolution NMR Techniques in Organic Chemistry*. Elsevier. (Chapter 2: The Chemical Shift and Isotope Effects). [Link](#)
- Berger, S. (1997). Chemical Shift Standards and Reference Compounds. In: S. Berger, S. Braun, H.-O. Kalinowski (Eds.), *NMR Spectroscopy of the Non-Metallic Elements*. Wiley-VCH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. ckgas.com \[ckgas.com\]](https://ckgas.com)
- [2. researchgate.net \[researchgate.net\]](https://researchgate.net)
- To cite this document: BenchChem. [Application Note: ¹H NMR Characterization and Assignment of Sodium Propionate-d₅]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1401490/docs#application-note-1h-nmr-characterization-and-assignment-of-sodium-propionate-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

